

RGX-104's effect on myeloid-derived suppressor cells (MDSCs)

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An In-depth Technical Guide to the Effect of **RGX-104** on Myeloid-Derived Suppressor Cells (MDSCs)

For Researchers, Scientists, and Drug Development Professionals

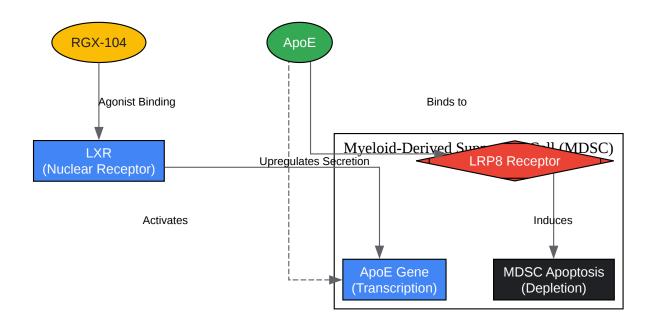
Introduction

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and peripheral circulation of cancer patients.[1][2] These cells play a critical role in tumor-induced immune suppression by inhibiting the functions of T cells and natural killer (NK) cells, thereby facilitating tumor progression and resistance to immunotherapy.[1][3] RGX-104 (Abequolixron) is a first-in-class, orally administered small molecule agonist of the Liver X Receptor (LXR), a nuclear hormone receptor.[4][5] By targeting the LXR signaling pathway, RGX-104 has been shown to modulate the innate immune system, primarily by inducing the depletion of MDSCs, which in turn restores and enhances anti-tumor immunity.[6][7] This guide provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental methodologies related to the impact of RGX-104 on MDSCs.

Core Mechanism of Action: The LXR/ApoE/LRP8 Axis



RGX-104 exerts its effect on MDSCs through the activation of the LXR/Apolipoprotein E (ApoE) pathway.[8] LXRs (LXRα and LXRβ) are transcription factors that, when activated by an agonist like **RGX-104**, drive the expression of target genes, most notably ApoE.[9][10] The upregulated ApoE is secreted and subsequently binds to its receptor, LRP8 (Low-density lipoprotein receptor-related protein 8), which is expressed on the surface of MDSCs.[9][10][11] This ligand-receptor interaction triggers a signaling cascade within the MDSC that impairs its survival and induces apoptosis, leading to a reduction in both systemic and tumor-infiltrating MDSC populations.[9][12] The depletion of these immunosuppressive cells relieves the inhibition of cytotoxic T lymphocytes (CTLs), promoting their activation and enhancing anti-tumor immune responses.[11][13]



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Caption: RGX-104 signaling pathway leading to MDSC depletion.

Quantitative Data Summary

The activity of **RGX-104** has been quantified in both preclinical and clinical settings, demonstrating a consistent and robust effect on MDSC populations.

Table 1: Preclinical Effects of RGX-104 on MDSCs



Model System	RGX-104 Treatment	MDSC Population Analyzed	Key Quantitative Finding	Citation(s)
B16F10 Tumor- Bearing Mice	100 mg/kg chow for 48 hours	Splenic MDSCs	Reduced suppressive properties of MDSCs on CD8+ T cell activation and proliferation.	[13]
B16F10 Tumor- Bearing Mice	80 mg/kg I.P. daily	Tumor-Infiltrating MDSCs	Significant reduction in the percentage of both granulocytic (Ly6G+) and monocytic (Ly6C+) MDSCs within the tumor.	[13]
Isolated Murine MDSCs (In Vitro)	2 μM for 3 hours	Splenic MDSCs from B16F10 tumor-bearing mice	Significantly reduced MDSC survival.	[13]
Isolated Murine MDSCs (In Vitro)	1 μM for 6 hours	Splenic MDSCs from B16F10 tumor-bearing mice	Increased percentage of cleaved caspase-3+ MDSCs, indicating apoptosis. This effect was absent in MDSCs from LXRαβ-/- mice.	[13]
B16F10 Tumor- Bearing Mice	100 mg/kg for 12 days	Splenic MDSCs	Increased number of caspase-3+ Gr-	[13]



1+ cells in the spleen.

Table 2: Clinical Effects of RGX-104 on MDSCs (Phase 1

Trial - NCT02922764)

Patient Population	RGX-104 Treatment	MDSC Population Analyzed	Key Quantitative Finding	Citation(s)
Refractory Solid Tumors	120 mg QD to 200 mg BID	Peripheral Blood G-MDSCs (CD33+CD15+H LA-DR-/low)	Up to 95% depletion; median decrease of 78-86%. 12 of 17 evaluable patients achieved >60% depletion.	[5][7][12][14]
Refractory Solid Tumors	120 mg QD to 200 mg BID	Peripheral Blood M-MDSCs (CD14+Lin-HLA- DR-/low)	Up to 89% depletion; median decrease of 33%.	[7][13][14]
Refractory Solid Tumors	Dose escalation cohorts	Peripheral Blood MDSCs	Peak effects on MDSC depletion began approximately 1- 2 weeks after treatment initiation.	[5][12][14]
Refractory Solid Tumors	Combination with Docetaxel	Peripheral Blood MDSCs	Maintained >50% sustained MDSC depletion.	[15]

Experimental Protocols

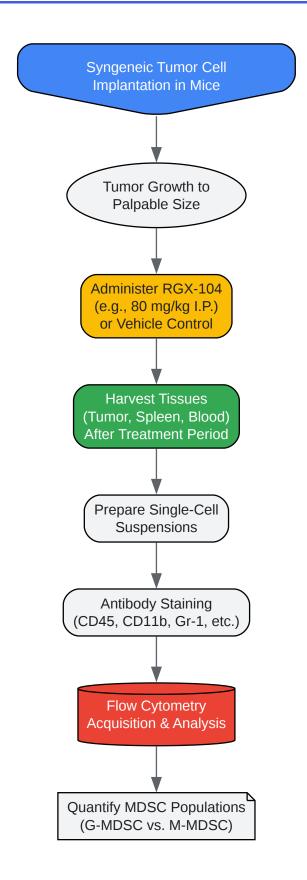


Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of **RGX-104**.

Protocol 1: In Vivo Murine Tumor Model Analysis

- Tumor Implantation: Syngeneic tumor cells (e.g., B16F10 melanoma, LLC lung carcinoma) are subcutaneously or orthotopically injected into immunocompetent mice (e.g., C57BL/6). [13]
- **RGX-104** Administration: Once tumors are palpable or reach a specified size (e.g., 5-10 mm³), mice are treated with **RGX-104** or a vehicle control. Administration can be via oral gavage, intraperitoneal (I.P.) injection (e.g., 80 mg/kg), or formulated in chow (e.g., 100 mg/kg).[13]
- Sample Collection: After a defined treatment period (e.g., 10-13 days), mice are euthanized. Tumors, spleens, and peripheral blood are harvested for analysis.[13]
- Cell Isolation: Tumors and spleens are mechanically and enzymatically dissociated to create single-cell suspensions. Red blood cells are lysed.[13]
- Flow Cytometry: Single-cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify MDSC subpopulations. A typical murine panel includes antibodies against CD45, CD11b, Gr-1, Ly6G, and Ly6C. Granulocytic MDSCs are often identified as CD11b+Ly6G+Ly6Clow, while monocytic MDSCs are CD11b+Ly6G-Ly6Chigh.[13][16]
- Data Analysis: The frequency and absolute number of MDSC populations are quantified as a percentage of total CD45+ leukocytes or tumor-infiltrating lymphocytes.[13]





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Caption: Workflow for in vivo analysis of RGX-104's effect on MDSCs.



Protocol 2: In Vitro MDSC Survival and Apoptosis Assay

- MDSC Isolation: MDSCs are isolated from the spleens or bone marrow of tumor-bearing mice using methods such as magnetic-activated cell sorting (MACS) with anti-Gr-1 antibodies or fluorescence-activated cell sorting (FACS).[13]
- Cell Culture: Isolated MDSCs are cultured in appropriate media. RGX-104 (e.g., 1-2 μM) or vehicle control (e.g., DMSO) is added to the culture.[13][17]
- Incubation: Cells are incubated for a specified period (e.g., 3-6 hours).[13]
- Apoptosis Analysis:
 - Annexin V/7-AAD Staining: Cells are harvested, washed, and stained with Annexin V and
 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V+) is quantified by flow cytometry.[13]
 - Caspase-3 Staining: For intracellular analysis, cells are fixed and permeabilized, then stained with an antibody against cleaved caspase-3. The percentage of caspase-3+ cells is determined by flow cytometry.[13]
- Data Analysis: The percentage of surviving or apoptotic cells in the RGX-104-treated group is compared to the vehicle control group.[13]

Protocol 3: Clinical Sample Analysis from Phase 1 Trial (NCT02922764)

- Patient Enrollment: Patients with advanced/refractory solid malignancies are enrolled in the dose-escalation or expansion cohorts.[5][18]
- Sample Collection: Peripheral blood samples are obtained from patients prior to treatment (baseline) and at regular intervals during treatment (e.g., weekly).[13] To ensure sample stability, blood is drawn into specialized tubes (e.g., Cyto-Chex).[13]
- Immune Cell Monitoring by Flow Cytometry:



- Whole blood or peripheral blood mononuclear cells (PBMCs) are stained with a multi-color antibody panel.[12]
- Granulocytic MDSCs (G-MDSCs) are identified using markers such as HLA-DR-/low,
 CD33+, CD15+, and CD14-.[7][12]
- Monocytic MDSCs (M-MDSCs) are identified using markers such as CD14+, Lin-, and HLA-DR-/low.[7][13]
- Pharmacodynamic Analysis:
 - To confirm target engagement, ApoE gene expression is measured in whole blood leukocytes using quantitative real-time PCR (qPCR).[5]
- Data Analysis: Changes in the percentage of MDSC populations and ApoE expression levels from baseline are calculated for each patient at each time point to assess the pharmacodynamic effect of RGX-104.[5][7]

Conclusion

RGX-104 is a potent LXR agonist that effectively depletes both systemic and tumor-infiltrating MDSCs.[9][10] The mechanism is well-defined, operating through the LXR-mediated upregulation of ApoE, which in turn induces apoptosis in MDSCs via the LRP8 receptor.[9][11] Preclinical and clinical data consistently demonstrate a significant, dose-dependent reduction in MDSC populations, particularly the granulocytic subset.[5][12][13] This depletion of immunosuppressive MDSCs is associated with a corresponding activation of cytotoxic T cells, providing a strong rationale for the use of RGX-104 as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to overcome immune resistance in cancer patients.[6][13] The detailed protocols and quantitative data presented herein offer a technical foundation for further research and development in this promising area of cancer immunotherapy.

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